Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains both piperazine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of piperazine with a pyrimidine derivative. One common method involves the reaction of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate with piperazine in the presence of potassium carbonate in chloroform at room temperature . Another approach involves the treatment of a pyrimidine derivative with piperazine at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate has been studied for various scientific research applications, including:
Neuroprotection: It has shown potential in protecting neuronal cells from damage and reducing neuroinflammation.
Anti-inflammatory: The compound has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells.
Acetylcholinesterase Inhibition: Derivatives of this compound have been evaluated as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Mechanism of Action
The mechanism of action of ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate involves several molecular targets and pathways:
Inhibition of ER Stress and Apoptosis: The compound inhibits endoplasmic reticulum stress and apoptosis markers, such as cleaved caspase-3, in neuronal cells.
NF-kB Pathway: It also inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and has been studied as an acetylcholinesterase inhibitor.
Triazole-Pyrimidine Hybrids: These compounds share the pyrimidine moiety and have shown neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is unique due to its combination of piperazine and pyrimidine rings, which contribute to its diverse pharmacological activities. Its ability to inhibit multiple pathways, such as ER stress and NF-kB, makes it a promising candidate for further research in neuroprotection and anti-inflammatory therapies .
Properties
IUPAC Name |
ethyl 2-piperazin-1-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-2-17-10(16)9-7-13-11(14-8-9)15-5-3-12-4-6-15/h7-8,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCSHLUYKRADNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460202 | |
Record name | ETHYL 2-(PIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603965-77-1 | |
Record name | ETHYL 2-(PIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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